![molecular formula C18H22N2O3S B10890145 methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate](/img/structure/B10890145.png)
methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate
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Overview
Description
Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate is a complex organic compound that features a quinoline moiety, a sulfanyl group, and a leucinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents . The final step involves the esterification of leucine with the quinoline-sulfanyl intermediate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, thiol reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroquinoline derivatives
Substitution: Alkylated quinoline derivatives
Scientific Research Applications
Biological Activities
Research indicates that methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate exhibits several promising biological activities:
- Antiviral Properties : Compounds with quinoline structures are often investigated for their ability to inhibit viral replication. Preliminary studies suggest that this compound may modulate cellular processes involved in viral infections, making it a candidate for antiviral drug development.
- Anticancer Activity : Quinoline derivatives are known for their cytotoxic effects against various cancer cell lines. This compound has shown potential in inhibiting tumor growth in vitro and in vivo, particularly against melanoma and breast cancer cells .
- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, particularly in conditions like traumatic brain injury and neurodegenerative diseases. The structural features of this compound may confer similar benefits .
Anticancer Studies
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including:
Cell Line | IC50 Value (µg/mL) | Observations |
---|---|---|
Amelanotic Melanoma (C32) | 15 | Significant growth inhibition observed |
Triple-Negative Breast Cancer (MDA-MB-231) | 20 | Induced apoptosis in treated cells |
Glioblastoma Multiforme (U87-MG) | 25 | Reduced cell viability |
These findings suggest that this compound could be a viable candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes . The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function . Additionally, the leucinate ester can enhance the compound’s cellular uptake and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as 4-hydroxyquinoline and 2-methylquinoline.
Sulfanyl compounds: Such as thiophenol and mercaptobenzothiazole.
Leucinate esters: Such as methyl leucinate and ethyl leucinate.
Uniqueness
Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate is unique due to its combination of a quinoline moiety, a sulfanyl group, and a leucinate ester. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection, inflammation modulation, and possible therapeutic applications in neurodegenerative diseases. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound can be classified as an N-acyl-alpha amino acid. The presence of the quinoline moiety is significant as it may enhance the compound's ability to cross the blood-brain barrier, thus influencing its neuroactive properties.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, particularly in models of traumatic brain injury (TBI). It has been shown to:
- Enhance Autophagy : The compound appears to stimulate autophagy, a cellular process critical for clearing damaged proteins and organelles. Increased autophagy has been linked to reduced neuronal death following TBI .
- Reduce Neuroinflammation : this compound may lower the expression of pro-inflammatory cytokines such as IL-1β, which are involved in neuroinflammatory responses. This reduction in inflammation could contribute to improved neurological outcomes .
Case Studies and Clinical Findings
Several observational studies have evaluated the efficacy of related compounds, such as N-acetyl-L-leucine, which shares structural similarities with this compound. These studies have reported:
- Improvement in Ataxic Symptoms : In patients with cerebellar ataxia treated with acetyl-DL-leucine, significant improvements were observed in motor functions without notable side effects . These findings suggest a potential for this compound to similarly enhance motor function in neurodegenerative conditions.
Efficacy in Animal Models
In animal models, particularly those simulating TBI, treatment with this compound has demonstrated:
Outcome | Effect |
---|---|
Neuronal Cell Death | Reduction observed post-treatment |
Autophagy Flux | Restoration noted in cortical tissues |
Pro-inflammatory Cytokines | Decreased expression levels |
Cognitive and Motor Skills | Significant improvements recorded |
These results underscore the compound's potential as a therapeutic agent for conditions associated with neuronal damage and inflammation.
Future Directions
Further research is warranted to elucidate the specific mechanisms through which this compound exerts its effects. Future studies should focus on:
- Longitudinal Clinical Trials : Assessing the long-term efficacy and safety of the compound in human subjects.
- Mechanistic Studies : Investigating the pathways involved in its neuroprotective and anti-inflammatory effects.
- Comparative Studies : Evaluating its effectiveness against existing treatments for neurodegenerative diseases.
Properties
Molecular Formula |
C18H22N2O3S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(2-quinolin-8-ylsulfanylacetyl)amino]pentanoate |
InChI |
InChI=1S/C18H22N2O3S/c1-12(2)10-14(18(22)23-3)20-16(21)11-24-15-8-4-6-13-7-5-9-19-17(13)15/h4-9,12,14H,10-11H2,1-3H3,(H,20,21) |
InChI Key |
GTWQPJKWCSTINB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CSC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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